[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (n’-benzylcarbamimidamido)(imino)methanaminium involves several steps. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents to achieve C-H alkylation. This method is efficient and yields high purity products .
Chemical Reactions Analysis
(n’-benzylcarbamimidamido)(imino)methanaminium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
(n’-benzylcarbamimidamido)(imino)methanaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: This compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (n’-benzylcarbamimidamido)(imino)methanaminium involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(n’-benzylcarbamimidamido)(imino)methanaminium can be compared with other similar compounds, such as:
Carbonyldiimidazole: Used in peptide synthesis and as a reagent in organic synthesis.
Tranexamic acid: An antifibrinolytic used to reduce or prevent hemorrhagic episodes.
Trabectedin: An antitumor chemotherapy medication for the treatment of advanced soft-tissue sarcoma and ovarian cancer.
These compounds share some similarities in their chemical structure and applications but differ in their specific uses and mechanisms of action.
Properties
IUPAC Name |
[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.C7H8O3S/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H6,10,11,12,13,14);2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCKUCHOGFTDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CN=C(N)N=C([NH3+])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CN=C(N)/N=C(/[NH3+])\N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.